GIP (1-39)

Beschreibung

Eigenschaften

IUPAC Name |

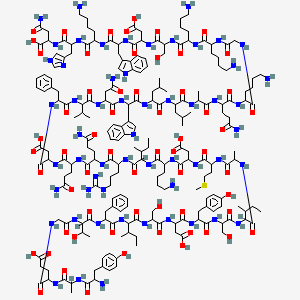

5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[5-amino-1-[[6-amino-1-[[2-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[6-amino-1-[[1-[(3-amino-1-carboxy-3-oxopropyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C210H316N56O61S/c1-18-107(10)169(266-203(320)155(102-269)260-190(307)141(85-117-58-62-122(272)63-59-117)247-197(314)150(93-166(286)287)255-202(319)154(101-268)261-207(324)171(109(12)20-3)265-200(317)143(84-115-44-25-22-26-45-115)256-208(325)172(113(16)270)262-162(279)99-229-178(295)134(67-71-163(280)281)235-173(290)110(13)231-176(293)125(216)82-116-56-60-121(271)61-57-116)205(322)233-112(15)175(292)237-138(72-79-328-17)186(303)253-148(91-164(282)283)195(312)241-132(54-35-40-77-215)187(304)264-170(108(11)19-2)206(323)244-133(55-41-78-225-210(222)223)180(297)242-136(65-69-157(218)274)184(301)243-137(66-70-158(219)275)185(302)252-149(92-165(284)285)196(313)248-142(83-114-42-23-21-24-43-114)199(316)263-168(106(8)9)204(321)257-147(89-159(220)276)194(311)249-145(87-119-96-227-127-49-30-28-47-124(119)127)192(309)246-140(81-105(6)7)189(306)245-139(80-104(4)5)188(305)232-111(14)174(291)236-135(64-68-156(217)273)183(300)238-128(50-31-36-73-211)177(294)228-98-161(278)234-129(51-32-37-74-212)179(296)239-131(53-34-39-76-214)182(299)259-153(100-267)201(318)254-151(94-167(288)289)198(315)250-144(86-118-95-226-126-48-29-27-46-123(118)126)191(308)240-130(52-33-38-75-213)181(298)251-146(88-120-97-224-103-230-120)193(310)258-152(209(326)327)90-160(221)277/h21-30,42-49,56-63,95-97,103-113,125,128-155,168-172,226-227,267-272H,18-20,31-41,50-55,64-94,98-102,211-216H2,1-17H3,(H2,217,273)(H2,218,274)(H2,219,275)(H2,220,276)(H2,221,277)(H,224,230)(H,228,294)(H,229,295)(H,231,293)(H,232,305)(H,233,322)(H,234,278)(H,235,290)(H,236,291)(H,237,292)(H,238,300)(H,239,296)(H,240,308)(H,241,312)(H,242,297)(H,243,301)(H,244,323)(H,245,306)(H,246,309)(H,247,314)(H,248,313)(H,249,311)(H,250,315)(H,251,298)(H,252,302)(H,253,303)(H,254,318)(H,255,319)(H,256,325)(H,257,321)(H,258,310)(H,259,299)(H,260,307)(H,261,324)(H,262,279)(H,263,316)(H,264,304)(H,265,317)(H,266,320)(H,280,281)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H,326,327)(H4,222,223,225) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQGMGVMCZCZDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CC6=CNC=N6)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC9=CC=C(C=C9)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C210H316N56O61S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4633 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GIP(1-39) Mechanism of Action in Pancreatic β-Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Glucose-dependent insulinotropic polypeptide (GIP) is a primary incretin (B1656795) hormone crucial for regulating glucose homeostasis. While the full-length GIP(1-42) is well-characterized, the endogenous, N-terminally truncated form, GIP(1-39), has been identified as a more potent stimulator of insulin (B600854) secretion. This document provides an in-depth technical overview of the molecular mechanisms through which GIP(1-39) acts on pancreatic β-cells. It details the signaling cascades, summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the core pathways.

Core Mechanism of Action: Signaling Cascade

GIP(1-39) exerts its insulinotropic effects by binding to the GIP receptor (GIPR), a class B G-protein coupled receptor (GPCR) located on the surface of pancreatic β-cells.[1][2] This interaction initiates a canonical signaling pathway primarily mediated by the Gαs subunit, leading to the potentiation of glucose-stimulated insulin secretion (GSIS).[3][4]

The key steps in the signaling cascade are as follows:

-

Receptor Binding and G-Protein Activation: GIP(1-39) binds to the GIPR, inducing a conformational change that activates the associated heterotrimeric G-protein, specifically stimulating the Gαs subunit.[3]

-

Adenylyl Cyclase Activation & cAMP Production: The activated Gαs subunit stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[5][6][7] This leads to a rapid increase in intracellular cAMP levels.[8]

-

Downstream Effector Activation: The rise in intracellular cAMP activates two main downstream effector proteins:

-

Modulation of Ion Channels and Calcium Influx: PKA and Epac2 phosphorylate multiple downstream targets that collectively increase cytosolic Ca²⁺ concentration ([Ca²⁺]i):

-

Closure of K-ATP Channels: PKA- and Epac2-mediated signaling contributes to the closure of ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization.[3]

-

Activation of Voltage-Dependent Calcium Channels (VDCCs): The resulting membrane depolarization activates L-type VDCCs, promoting the influx of extracellular Ca²⁺.[3]

-

Mobilization of Intracellular Ca²⁺ Stores: GIP signaling can also lead to the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum, further amplifying the cytosolic Ca²⁺ signal.[3][9][10][11] GIP(1-39) at a concentration of 100 nM has been shown to significantly increase [Ca²⁺]i.[9][10]

-

-

Potentiation of Insulin Exocytosis: The elevated [Ca²⁺]i is the primary trigger for the fusion of insulin-containing granules with the plasma membrane. PKA and Epac2 also directly facilitate exocytosis by phosphorylating proteins involved in the secretory machinery, increasing the density of insulin granules near the plasma membrane.[8][9] This culminates in the potent, glucose-dependent secretion of insulin.

Signaling Pathway Visualization

Caption: GIP(1-39) signaling pathway in pancreatic β-cells.

Quantitative Data on GIP(1-39) and GIPR Activation

Studies have demonstrated that GIP(1-39) is a more potent insulinotropic peptide than the full-length GIP(1-42).[9][10] While specific EC₅₀ values for GIP(1-39) are not always detailed, its enhanced activity is a consistent finding. The following tables summarize relevant quantitative data for GIP receptor agonists.

Table 1: Comparative Potency of GIP Peptides on GIPR Signaling

| Peptide | Parameter | Potency (EC₅₀ / IC₅₀) | Cell System / Model | Reference |

| GIP(1-39) | Insulin Secretion | More potent than GIP(1-42) | Rat Pancreatic Islets | [9][10] |

| GIP(1-39) | Intracellular Ca²⁺ | Significant increase at 100 nM | Single Rat Pancreatic β-cells | [9][10] |

| GIP(1-42) | cAMP Accumulation | EC₅₀ = 13.5 pM | COS-7 cells (human GIPR) | [12] |

| GIP(1-42) | Receptor Binding | IC₅₀ = 5.2 nM | COS-7 cells (human GIPR) | [12] |

| GIP(1-30) | cAMP Production | Equally potent as GIP(1-42) | RIN 1046-38, βTC-3 cells | [13] |

| GIP(1-30) | Insulin Secretion | Identical to GIP(1-42) | RIN 1046-38 cells | [13] |

Table 2: Effects of GIP Analogs on Human GIP Receptor Binding

| Peptide | Parameter | Potency (IC₅₀) | Assay Type | Reference |

| GIP (human) | Receptor Binding | 0.35 nM | Radioligand Competition | [14] |

| Tirzepatide | Receptor Binding | 29.9 nM | Radioligand Competition | [14] |

| Retatrutide | Receptor Binding | 73.6 nM | Radioligand Competition | [14] |

Experimental Protocols

Investigating the mechanism of action of GIP(1-39) involves a series of established in vitro and ex vivo assays. Below are detailed methodologies for key experiments.

Experimental Workflow Visualization

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. GIP Receptor Screening & Custom Assays [sbdrugdiscovery.com]

- 3. Glucose‐dependent insulinotropic polypeptide signaling in pancreatic β‐cells and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Physiology and clinical applications of GIP [jstage.jst.go.jp]

- 7. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GIP1-39, a novel insulinotropic peptide form and aspects on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cAMP-dependent Mobilization of Intracellular Ca2+ Stores by Activation of Ryanodine Receptors in Pancreatic β-Cells: A Ca2+ SIGNALING SYSTEM STIMULATED BY THE INSULINOTROPIC HORMONE GLUCAGON-LIKE PEPTIDE-1-(7–37) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Characterization of GIP(1-30) and GIP(1-42) as stimulators of proinsulin gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]

GIP (1-39) Signaling Pathway Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the signaling pathway activation by Glucose-Dependent Insulinotropic Polypeptide (1-39) [GIP (1-39)]. GIP (1-39) is an endogenous, C-terminally truncated form of GIP and has been identified as a potent insulinotropic agent.[1] This document details the molecular cascades initiated by GIP (1-39) binding to its receptor, presents available quantitative data for related GIP analogs to provide a comparative context, outlines detailed protocols for key experimental assays, and includes visualizations of the signaling pathways and experimental workflows.

Core Signaling Pathways

The primary signaling cascade initiated by GIPR activation involves coupling to the Gαs subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The subsequent rise in intracellular cAMP levels activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[10] These signaling events ultimately culminate in the potentiation of glucose-stimulated insulin (B600854) secretion and also influence cell proliferation, survival, and apoptosis.

Beyond the canonical Gαs-cAMP pathway, GIPR signaling can also involve the Gαq subunit, leading to the activation of Phospholipase C (PLC).[2] Furthermore, downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, are also activated, contributing to the diverse cellular responses to GIP.

GIP (1-39) Signaling Pathway Diagrams

Caption: GIP (1-39) canonical and non-canonical signaling pathways.

Quantitative Data Summary

While direct quantitative comparisons for GIP (1-39) are limited in the literature, the following tables summarize key potency and affinity data for the full-length GIP (1-42) and other relevant analogs to provide a comparative framework.

Table 1: GIP Receptor Binding Affinities

| Ligand | Cell Line | IC50 / Ki (nM) | Reference |

| GIP (1-42) | COS-7 cells expressing human GIPR | IC50: 5.2 | [11] |

| GIP (3-42) | COS-7 cells expressing human GIPR | IC50: 22 | [11] |

| GIP (1-30)NH2 | COS-7 cells expressing human GIPR | Ki: 0.75 | [10] |

| Tirzepatide | HEK293 cell membranes with GIPR | EC50: 0.379 (GTPγS binding) | [12] |

Table 2: Potency of GIP Analogs in cAMP Production

| Ligand | Cell Line | EC50 (pM) | Reference |

| GIP (1-42) | COS-7 cells expressing human GIPR | 13.5 | [11] |

| GIP (1-42) | GIPR-transfected CHL cells | 18,200 | [7] |

| Tirzepatide | Cell lines expressing GIPR | 22.4 | [13] |

| GIP (1-30) | RIN 1046-38 and βTC-3 cells | Equally potent to GIP (1-42) | [11] |

Table 3: Potency of GIP Analogs in Insulin Secretion

| Ligand | System | EC50 / Concentration for Effect | Reference |

| GIP (1-39) | Rat pancreatic islets | More potent than GIP (1-42) | [3][4][5] |

| GIP (1-39) | Single rat pancreatic beta cells | 100 nM significantly increases [Ca2+]i | [1][8][9] |

| GIP (1-30)amide | - | Dose-dependently promotes insulin secretion (10⁻⁹-10⁻⁶ M) | [9] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of GIP (1-39) signaling are provided below.

Radioligand Receptor Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of GIP (1-39) for the GIP receptor.

Objective: To determine the inhibitory constant (Ki) of GIP (1-39) for the GIP receptor.

Materials:

-

Cell membranes from a cell line overexpressing the GIP receptor (e.g., HEK293 or CHO cells).

-

Radiolabeled GIP, such as [125I]-GIP (1-42).

-

Unlabeled GIP (1-39) and GIP (1-42) (for standard curve and competition).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

-

Scintillation counter.

-

96-well plates.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Prepare cell membranes from GIPR-expressing cells according to standard laboratory protocols. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand + binding buffer + membrane preparation.

-

Non-specific Binding: Radioligand + excess unlabeled GIP (1-42) (e.g., 1 µM) + binding buffer + membrane preparation.

-

Competition Binding: Radioligand + varying concentrations of unlabeled GIP (1-39) + binding buffer + membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of GIP (1-39).

-

Determine the IC50 value (the concentration of GIP (1-39) that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand receptor binding assay.

cAMP Measurement Assay (HTRF)

This protocol describes a general method for measuring intracellular cAMP levels in response to GIP (1-39) stimulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Objective: To determine the EC50 value of GIP (1-39) for cAMP production.

Materials:

-

GIPR-expressing cells.

-

Cell culture medium.

-

GIP (1-39) and a standard GIP agonist (e.g., GIP (1-42)).

-

HTRF cAMP assay kit (containing cAMP standard, anti-cAMP antibody conjugated to a donor fluorophore, and cAMP labeled with an acceptor fluorophore).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

HTRF-compatible plate reader.

-

384-well white plates.

Procedure:

-

Cell Seeding: Seed GIPR-expressing cells into a 384-well white plate at an appropriate density and culture overnight.

-

Cell Stimulation:

-

Remove the culture medium and replace it with stimulation buffer containing a PDE inhibitor.

-

Add varying concentrations of GIP (1-39) or the standard agonist to the wells. Include a vehicle control.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

cAMP Detection:

-

Following the manufacturer's instructions for the HTRF kit, add the HTRF reagents (anti-cAMP antibody-donor and cAMP-acceptor) to each well.

-

Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) to allow for the competitive binding reaction to occur.

-

-

Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis:

-

Calculate the HTRF ratio (e.g., [emission at 665 nm / emission at 620 nm] * 10,000).

-

Generate a cAMP standard curve by plotting the HTRF ratio against the known concentrations of the cAMP standards.

-

Convert the HTRF ratios from the experimental wells to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the log concentration of GIP (1-39).

-

Determine the EC50 value (the concentration of GIP (1-39) that produces 50% of the maximal response) using non-linear regression analysis.

-

Caption: Workflow for a cAMP measurement assay using HTRF.

Intracellular Calcium Measurement

This protocol outlines a general method for measuring changes in intracellular calcium concentration ([Ca2+]i) in response to GIP (1-39) using the fluorescent indicator Fura-2 AM.

Objective: To measure the increase in [Ca2+]i upon stimulation with GIP (1-39).

Materials:

-

Cells expressing the GIP receptor (e.g., pancreatic beta-cell line).

-

Fura-2 AM.

-

Pluronic F-127.

-

HEPES-buffered saline (HBS).

-

GIP (1-39).

-

A fluorescence plate reader or microscope equipped for ratiometric calcium imaging (with excitation at ~340 nm and ~380 nm, and emission at ~510 nm).

-

Black-walled, clear-bottom 96-well plates.

Procedure:

-

Cell Seeding: Seed cells into a black-walled, clear-bottom 96-well plate and culture until they reach the desired confluency.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBS.

-

Remove the culture medium from the cells and wash with HBS.

-

Add the Fura-2 AM loading buffer to the cells and incubate in the dark at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Washing:

-

Remove the loading buffer and wash the cells several times with HBS to remove extracellular dye.

-

Add fresh HBS to the wells and allow the cells to rest for a period to ensure complete de-esterification of the Fura-2 AM.

-

-

Calcium Measurement:

-

Place the plate in the fluorescence reader or on the microscope stage.

-

Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.

-

Add GIP (1-39) to the wells (either manually or using an automated injector).

-

Continuously record the fluorescence ratio over time to monitor the change in [Ca2+]i.

-

-

Data Analysis:

-

Calculate the 340/380 nm fluorescence ratio for each time point.

-

Plot the ratio over time to visualize the calcium transient.

-

The peak increase in the ratio after agonist addition represents the GIP (1-39)-induced calcium response.

-

Caption: Workflow for intracellular calcium measurement using Fura-2 AM.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol provides a general method for assessing the effect of GIP (1-39) on glucose-stimulated insulin secretion from pancreatic islets.

Objective: To determine the potentiation of GSIS by GIP (1-39).

Materials:

-

Isolated pancreatic islets (e.g., from rat or mouse).

-

Krebs-Ringer Bicarbonate HEPES (KRBH) buffer.

-

Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM).

-

GIP (1-39).

-

Insulin ELISA kit.

-

Multi-well plates.

Procedure:

-

Islet Preparation: Isolate pancreatic islets using standard procedures and culture them overnight to allow for recovery.

-

Pre-incubation:

-

Hand-pick islets of similar size into a multi-well plate.

-

Wash the islets with KRBH buffer containing a low glucose concentration (e.g., 2.8 mM).

-

Pre-incubate the islets in low-glucose KRBH buffer for a specified time (e.g., 60 minutes) at 37°C to establish a basal insulin secretion rate.

-

-

Incubation:

-

Remove the pre-incubation buffer.

-

Add fresh KRBH buffer with different conditions to the wells:

-

Low glucose.

-

High glucose.

-

High glucose + GIP (1-39) (at various concentrations).

-

-

Incubate the islets for a specified time (e.g., 60 minutes) at 37°C.

-

-

Supernatant Collection: After incubation, carefully collect the supernatant from each well.

-

Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the insulin secretion to the islet number or DNA content.

-

Compare the insulin secretion in the high glucose + GIP (1-39) condition to the high glucose alone condition to determine the potentiation of GSIS by GIP (1-39).

-

Plot the insulin secretion against the log concentration of GIP (1-39) to determine the EC50 for insulin secretion potentiation.

-

Caption: Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Biological activity and antidiabetic potential of synthetic fragment peptides of glucose-dependent insulinotropic polypeptide, GIP(1-16) and (Pro3)GIP(1-16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization and biological actions of N-terminal truncated forms of glucose-dependent insulinotropic polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 7. joe.bioscientifica.com [joe.bioscientifica.com]

- 8. Molecular interactions of full-length and truncated GIP peptides with the GIP receptor – A comprehensive review [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. Glucose-Dependent Insulinotropic Polypeptide in Incretin Physiology: Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of GIP(1-30) and GIP(1-42) as stimulators of proinsulin gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

The Role of GIP(1-39) in Glucose Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Glucose-dependent insulinotropic polypeptide (GIP) is a key incretin (B1656795) hormone, critical in the regulation of postprandial glucose homeostasis. While the canonical form is GIP(1-42), a naturally occurring truncated form, GIP(1-39), has been identified and characterized as a potent insulinotropic agent. This technical guide provides an in-depth analysis of the function of GIP(1-39) in glucose metabolism, detailing its mechanism of action, summarizing quantitative data on its biological activity, and providing methodologies for key experimental procedures used in its characterization. Furthermore, this guide includes detailed signaling pathway and experimental workflow diagrams to facilitate a comprehensive understanding of GIP(1-39)'s physiological role and its potential as a therapeutic target.

Introduction to GIP and the Emergence of GIP(1-39)

Glucose-dependent insulinotropic polypeptide (GIP), secreted by enteroendocrine K-cells of the proximal small intestine in response to nutrient ingestion, is a primary contributor to the incretin effect—the potentiation of glucose-stimulated insulin (B600854) secretion. The full-length, biologically active form of GIP is a 42-amino acid peptide, GIP(1-42). However, post-translational processing and degradation in circulation lead to various GIP fragments. Among these, GIP(1-39) has been isolated from porcine intestine and has garnered significant interest due to its potent biological activity.[1]

The Function of GIP(1-39) in Glucose Metabolism

GIP(1-39) acts as a full agonist at the GIP receptor (GIPR), a class B G-protein coupled receptor. Its primary function in glucose metabolism is the potentiation of insulin secretion from pancreatic β-cells in a glucose-dependent manner.

Insulinotropic Effects

Studies have demonstrated that GIP(1-39) is a highly potent insulinotropic peptide, even more so than the full-length GIP(1-42).[1][2] This enhanced potency is attributed to a higher ability to modulate intracellular calcium concentrations, a critical step in insulin exocytosis.[3] The insulinotropic action of GIP(1-39) is strictly glucose-dependent, meaning it exerts its effects only in the presence of elevated blood glucose levels, thereby minimizing the risk of hypoglycemia.

Glucagonotropic Effects

Similar to GIP(1-42), GIP(1-39) exhibits a bifunctional role in regulating glucagon (B607659) secretion from pancreatic α-cells. At euglycemic or hypoglycemic conditions, GIP(1-39) can stimulate glucagon release, which aids in preventing hypoglycemia. However, during hyperglycemia, this glucagonotropic effect is diminished, and the potent insulinotropic action predominates.

Quantitative Data on the Biological Activity of GIP(1-39)

The following tables summarize the available quantitative data on the biological activity of GIP(1-39). Direct comparative studies with GIP(1-42) are limited in the literature, and thus some data points are presented for GIP(1-39) as studied.

| Parameter | Peptide | Value | Cell/System | Reference |

| Potency (Insulin Secretion) | GIP(1-39) | More potent than GIP(1-42) | Rat Pancreatic Islets | [1] |

| Intracellular Calcium ([Ca2+]i) Mobilization | GIP(1-39) | Significant increase at 100 nM | Single Rat Pancreatic β-cells | [1] |

Note: Specific EC50 and Ki values for GIP(1-39) were not available in the reviewed literature.

GIP Receptor Signaling Pathway

Upon binding to its receptor on pancreatic β-cells, GIP(1-39) initiates a cascade of intracellular signaling events that culminate in the potentiation of insulin secretion. The primary signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of GIP(1-39).

Pancreatic Islet Perifusion for Insulin Secretion Assay

This protocol is used to measure dynamic insulin secretion from isolated pancreatic islets in response to various stimuli, including GIP(1-39).

Materials:

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA.

-

Low glucose KRB (e.g., 2.8 mM glucose).

-

High glucose KRB (e.g., 16.7 mM glucose).

-

GIP(1-39) stock solution.

-

Isolated pancreatic islets (rodent or human).

-

Perifusion system with chambers, pumps, and fraction collector.

-

Insulin ELISA kit.

Procedure:

-

Islet Preparation: Isolate pancreatic islets using collagenase digestion and Ficoll gradient separation. Culture islets overnight to allow for recovery.

-

System Setup: Prime the perifusion system with low glucose KRB buffer at a constant flow rate (e.g., 100 µL/min) and maintain at 37°C.

-

Islet Loading: Place a selected number of islets (e.g., 100-200 islet equivalents) into each perifusion chamber.

-

Basal Secretion: Perifuse the islets with low glucose KRB for a stabilization period (e.g., 60 minutes). Collect fractions at regular intervals (e.g., every 1-5 minutes) to establish a basal insulin secretion rate.

-

Stimulation: Switch the perifusion solution to high glucose KRB containing the desired concentration of GIP(1-39) (e.g., 100 nM). Continue collecting fractions.

-

Return to Basal: After the stimulation period, switch back to low glucose KRB to observe the return to basal secretion.

-

Sample Analysis: Measure the insulin concentration in each collected fraction using an insulin ELISA kit.

-

Data Analysis: Plot insulin secretion rate over time to visualize the dynamic response. Calculate the area under the curve (AUC) to quantify total insulin secretion.

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

This protocol describes the use of fluorescent calcium indicators to measure changes in [Ca2+]i in pancreatic β-cells in response to GIP(1-39).

Materials:

-

Isolated pancreatic islets or cultured β-cell line (e.g., MIN6).

-

Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS).

-

GIP(1-39) stock solution.

-

Fluorescence microscope with an appropriate filter set and a digital camera.

-

Image analysis software.

Procedure:

-

Cell Preparation: Seed dispersed islet cells or β-cells on glass-bottom dishes and culture.

-

Dye Loading: Prepare a loading solution containing the calcium indicator (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 in HBSS. Incubate the cells with the loading solution for 30-60 minutes at 37°C.

-

Washing: Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the indicator.

-

Imaging Setup: Place the dish on the stage of the fluorescence microscope.

-

Baseline Measurement: Perfuse the cells with low glucose HBSS and record baseline fluorescence for a few minutes.

-

Stimulation: Switch the perfusion to high glucose HBSS containing GIP(1-39) and continue recording the fluorescence changes.

-

Data Acquisition: For Fura-2, capture fluorescence images at two excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm). For Fluo-4, use a single excitation and emission wavelength.

-

Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380 for Fura-2) or the change in fluorescence intensity (ΔF/F0 for Fluo-4) for individual cells or regions of interest over time. This represents the relative change in [Ca2+]i.

In Vivo Glucose Tolerance Test (GTT)

This protocol assesses the effect of GIP(1-39) on glucose disposal in a living organism, typically a mouse model.

Materials:

-

Experimental animals (e.g., C57BL/6 mice).

-

GIP(1-39) solution for injection.

-

Sterile glucose solution (e.g., 20% w/v).

-

Handheld glucometer and test strips.

-

Syringes and needles for injection.

Procedure:

-

Fasting: Fast the animals overnight (e.g., 12-16 hours) with free access to water.

-

Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.

-

Peptide Administration: Administer GIP(1-39) via an appropriate route (e.g., intraperitoneal injection). A control group should receive a vehicle injection.

-

Glucose Challenge: After a short period (e.g., 15-30 minutes), administer a glucose bolus (e.g., 2 g/kg body weight) via intraperitoneal or oral gavage.

-

Blood Glucose Monitoring: Measure blood glucose levels at regular intervals post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for glucose excursion to quantify glucose tolerance.

Conclusion

GIP(1-39) is a potent, naturally occurring agonist of the GIP receptor with a significant role in glucose-dependent insulin secretion. Its enhanced insulinotropic activity compared to GIP(1-42) makes it a subject of interest for understanding the nuances of incretin biology and for the development of novel therapeutics for type 2 diabetes. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of metabolic diseases. Further research is warranted to fully elucidate the quantitative differences in receptor binding and signaling between GIP(1-39) and GIP(1-42) to better understand its physiological significance and therapeutic potential.

References

A Technical Guide to the Discovery and History of Gastric Inhibitory Polypeptide (GIP 1-39)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, history, and foundational experimental work that characterized Gastric Inhibitory Polypeptide (GIP), now more commonly known as Glucose-dependent Insulinotropic Polypeptide.

Discovery and Evolving Nomenclature: From Enterogastrone to Incretin (B1656795)

The journey of GIP began in the late 1960s and early 1970s, spearheaded by the work of Dr. J.C. Brown and his colleagues. The initial search was not for an insulinotropic agent but for an "enterogastrone," a hypothetical substance released from the gut in response to fat ingestion that inhibits gastric acid secretion.

In 1969, Brown and Pederson were investigating the effects of different preparations of cholecystokinin (B1591339) (CCK) on gastric acid secretion in dogs. They observed that a particular fraction exhibited potent inhibitory effects on stomach acid production, leading to the isolation of a novel polypeptide from porcine small intestinal mucosa.[1][2] This newly discovered 42-amino acid peptide was aptly named Gastric Inhibitory Polypeptide (GIP) .[3][4]

However, subsequent research revealed a more potent and physiologically significant role for GIP. In 1973, it was demonstrated that GIP could stimulate insulin (B600854) secretion in the presence of elevated glucose levels.[5] This "incretin" effect, the augmentation of insulin release in response to oral glucose compared to an equivalent intravenous glucose challenge, was found to be a far more prominent action of GIP at physiological concentrations than its effect on gastric acid.[6][7] This led to the proposal of an alternative name, Glucose-dependent Insulinotropic Polypeptide , to better reflect its primary function, while conveniently retaining the acronym GIP.[8]

Structure and Molecular Characteristics

The complete amino acid sequence of porcine GIP was determined in 1971.[9] Subsequently, the human form of GIP was isolated and sequenced, revealing a high degree of homology with its porcine counterpart, differing by only two amino acids at positions 18 and 34.[10]

Table 1: Amino Acid Sequence of Porcine and Human GIP (1-42)

| Species | Amino Acid Sequence |

| Porcine | Y-A-E-G-T-F-I-S-D-Y-S-I-A-M-D-K-I-R -Q-Q-D-F-V-N-W-L-L-A-Q-K-G-K-K-S -D-W-K-H-N-I-T-Q |

| Human | Y-A-E-G-T-F-I-S-D-Y-S-I-A-M-D-K-I-H -Q-Q-D-F-V-N-W-L-L-A-Q-K-G-K-K-N -D-W-K-H-N-I-T-Q |

Differences are highlighted in bold.

While the full-length GIP is 42 amino acids long, a truncated form, GIP (1-39), has also been identified and is reported to be a potent insulinotropic peptide.[11]

Physiological Effects: Quantitative Data

The dual actions of GIP on gastric acid secretion and insulin release have been quantified in numerous studies.

Inhibition of Gastric Acid Secretion

Early studies in dogs demonstrated the inhibitory effect of GIP on pentagastrin-stimulated gastric acid secretion.

Table 2: Effect of Porcine GIP on Pentagastrin-Stimulated Gastric Acid Secretion in Dogs

| GIP Infusion Rate | Pentagastrin Dose | Mean Inhibition of Acid Output (%) | Reference |

| 1.0 µg/kg/hr | 1.0 µg/kg/hr | 50 | [12] |

| 2.0 µg/kg/hr | 1.0 µg/kg/hr | 70 | [12] |

It is important to note that later studies in humans with synthetic human GIP at near-physiological concentrations did not show a significant inhibition of pentagastrin-stimulated gastric acid secretion, suggesting this effect may be more prominent at pharmacological doses or in certain animal models.[13]

Stimulation of Insulin Secretion

The primary physiological role of GIP is the potentiation of glucose-stimulated insulin secretion.

Table 3: Effect of GIP on Glucose-Stimulated Insulin Secretion in Humans

| GIP Infusion Rate | Glucose Level | % Increase in Insulin Secretion | Reference |

| 1 pmol/kg/min | Euglycemia (~5 mmol/L) | No significant effect | [14] |

| 1 pmol/kg/min | Hyperglycemia (~10 mmol/L) | Significant potentiation | [14] |

| 2 pmol/kg/min | Euglycemia (~5 mmol/L) | No significant effect | [14] |

| 2 pmol/kg/min | Hyperglycemia (~10 mmol/L) | Robust potentiation | [14] |

The insulinotropic effect of GIP is strictly glucose-dependent, meaning it has little to no effect on insulin release at normal or low blood glucose levels.[14]

Experimental Protocols

The following sections detail the methodologies for key experiments in the study of GIP.

Isolation and Purification of Porcine GIP

The original protocol for isolating GIP from porcine small intestines involved a multi-step purification process:

-

Tissue Extraction: The upper small intestines of pigs were collected and extracted with an acid-ethanol mixture to precipitate proteins.

-

Salt Fractionation: The crude extract was subjected to sequential salt fractionation to enrich for polypeptides.

-

Gel Filtration Chromatography: The partially purified material was then passed through a series of gel filtration columns (e.g., Sephadex) to separate proteins based on size.

-

Ion-Exchange Chromatography: Fractions showing GIP activity were further purified using ion-exchange chromatography to separate molecules based on their charge.

-

Purity Assessment: The homogeneity of the final product was assessed by techniques such as polyacrylamide gel electrophoresis.

Amino Acid Sequencing

The amino acid sequence of the purified GIP was determined using Edman degradation, a method that sequentially removes one amino acid at a time from the N-terminus of the peptide for identification.

Radioimmunoassay (RIA) for GIP Quantification

The development of a radioimmunoassay was crucial for measuring GIP concentrations in plasma and studying its physiological regulation.

-

Antiserum Production: Purified porcine GIP was used to immunize rabbits to produce specific anti-GIP antibodies (antiserum).

-

Radiolabeling: A small amount of purified GIP was radiolabeled with Iodine-125 (¹²⁵I) to serve as a tracer.

-

Competitive Binding: In the assay, a known amount of ¹²⁵I-labeled GIP and anti-GIP antiserum are incubated with either standard solutions of unlabeled GIP of known concentrations or with the unknown plasma samples. The unlabeled GIP in the standards or samples competes with the ¹²⁵I-labeled GIP for binding to the limited number of antibody sites.

-

Separation and Counting: The antibody-bound GIP is separated from the free GIP, and the radioactivity of the bound fraction is measured using a gamma counter.

-

Standard Curve and Quantification: A standard curve is generated by plotting the percentage of bound ¹²⁵I-GIP against the concentration of the unlabeled GIP standards. The concentration of GIP in the unknown samples can then be determined by interpolating their percentage of bound radioactivity on the standard curve.[15]

Signaling Pathways and Experimental Workflows

GIP Signaling Pathway in Pancreatic β-Cells

GIP exerts its insulinotropic effect by binding to its specific G protein-coupled receptor (GIPR) on the surface of pancreatic β-cells, initiating a downstream signaling cascade.

References

- 1. Gastric Inhibitory Peptide (GIP), human - Echelon Biosciences [echelon-inc.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. GLP1R and GIPR expression and signaling in pancreatic alpha cells, beta cells and delta cells. — Radcliffe Department of Medicine [rdm.ox.ac.uk]

- 4. Release of gastric inhibitory polypeptide (GIP) by intraduodenal acidification in rats and humans and abolishment of the incretin effect of acid by GIP-antiserum in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 7. Physiology and clinical applications of GIP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of a Dual Glucose-Dependent Insulinotropic Peptide (GIP)/Glucagon-like Peptide-1 Receptor Agonist (Twincretin) in Glycemic Control: From Pathophysiology to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amino acid sequence and heterogeneity of gastric inhibitory polypeptide (GIP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The isolation and sequencing of human gastric inhibitory peptide (GIP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acid-induced gastric inhibitory polypeptide secretion in man. [vivo.weill.cornell.edu]

- 12. academic.oup.com [academic.oup.com]

- 13. Lack of effect of synthetic human gastric inhibitory polypeptide and glucagon-like peptide 1 [7-36 amide] infused at near-physiological concentrations on pentagastrin-stimulated gastric acid secretion in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glucose-Dependent Insulinotropic Polypeptide: A Bifunctional Glucose-Dependent Regulator of Glucagon and Insulin Secretion in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Radioimmunoassay of gastric inhibitory polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive: Unraveling the Distinct Physiological Roles of GIP (1-39) and GIP (1-42)

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive analysis of the physiological roles of two endogenous forms of Glucose-Dependent Insulinotropic Polypeptide (GIP), GIP (1-39) and GIP (1-42). Aimed at researchers, scientists, and drug development professionals, this document delves into their differential effects on insulin (B600854) secretion, receptor binding, and intracellular signaling, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Introduction

Glucose-Dependent Insulinotropic Polypeptide (GIP) is a crucial incretin (B1656795) hormone secreted by enteroendocrine K-cells in the proximal small intestine in response to nutrient ingestion. It plays a significant role in postprandial glucose homeostasis primarily by potentiating glucose-dependent insulin secretion from pancreatic β-cells. While the 42-amino acid peptide, GIP (1-42), is the traditionally recognized form, a truncated variant, GIP (1-39), also exists and exhibits distinct physiological properties. Understanding the nuances between these two forms is critical for the development of novel therapeutics targeting the GIP system for metabolic disorders such as type 2 diabetes and obesity.

Core Physiological Roles and Mechanisms of Action

Both GIP (1-39) and GIP (1-42) exert their effects by binding to the GIP receptor (GIPR), a class B G protein-coupled receptor (GPCR). This binding primarily activates the Gαs signaling pathway, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). These downstream events culminate in the potentiation of glucose-stimulated insulin secretion.

However, emerging evidence suggests that GIP (1-39) may be a more potent insulinotropic agent than GIP (1-42). Studies on rat pancreatic islets have demonstrated that GIP (1-39) stimulates insulin secretion more effectively than its longer counterpart[1][2]. This enhanced potency is attributed, at least in part, to a greater ability of GIP (1-39) to modulate intracellular calcium concentrations, a key step in insulin granule exocytosis[1][3].

Beyond their primary role in insulin secretion, GIP peptides also influence other metabolic processes. GIP has a stimulatory effect on glucagon (B607659) secretion from pancreatic α-cells, particularly under euglycemic or hypoglycemic conditions[4][5]. In adipose tissue, GIP promotes lipid storage by enhancing lipoprotein lipase (B570770) activity and fatty acid uptake[6][7]. The differential effects of GIP (1-39) and GIP (1-42) in these extrapancreatic tissues are an active area of investigation.

The biological activity of both GIP forms is terminated by the enzyme dipeptidyl peptidase-IV (DPP-IV), which cleaves the N-terminal two amino acids, resulting in the inactive metabolite GIP (3-42). The plasma half-life of intact, active GIP (1-42) is approximately 5-7 minutes[8].

Quantitative Comparison of GIP (1-39) and GIP (1-42)

To facilitate a clear comparison of the two GIP forms, the following tables summarize the available quantitative data from in vitro and in vivo studies. It is important to note that direct head-to-head comparative data for GIP (1-39) is limited in the current literature.

| Parameter | GIP (1-39) | GIP (1-42) | Species/Cell Line | Reference |

| Receptor Binding Affinity (Ki) | Data not available | ~0.67 - 5.2 nM | Human/COS-7 cells | [9][10] |

| cAMP Accumulation (EC50) | Data not available | ~6.0 - 18.2 nM | Human/Rat/COS-7, CHL cells | [9][11] |

| Parameter | GIP (1-39) | GIP (1-42) | Experimental Model | Reference |

| Insulin Secretion | More potent than GIP (1-42) | Potent stimulator | Rat pancreatic islets | [1][2] |

| Intracellular Ca2+ Mobilization | Significant increase at 100 nM | Induces Ca2+ mobilization | Single rat pancreatic β-cells | [1] |

| Plasma Half-life | Data not available | ~5-7 minutes | Human | [8] |

Signaling Pathways and Experimental Workflows

To visually represent the molecular mechanisms and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Detailed Experimental Protocols

GIP Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of GIP (1-39) and GIP (1-42) to the GIP receptor.

Materials:

-

Cell membranes from a cell line overexpressing the human GIP receptor (e.g., CHO-K1 or HEK293 cells).

-

Radiolabeled GIP, such as [125I]-GIP (1-42).

-

Unlabeled GIP (1-39) and GIP (1-42) as competitors.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of unlabeled GIP (1-39) and GIP (1-42) in binding buffer.

-

In a 96-well plate, add a fixed amount of cell membranes, a constant concentration of [125I]-GIP (1-42) (typically below the Kd), and varying concentrations of the unlabeled competitor peptides.

-

For determining non-specific binding, add a high concentration of unlabeled GIP (1-42) (e.g., 1 µM).

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

Objective: To measure the potency (EC50) of GIP (1-39) and GIP (1-42) in stimulating intracellular cAMP production.

Materials:

-

A cell line expressing the GIP receptor (e.g., CHO-K1, HEK293, or an insulinoma cell line like INS-1).

-

GIP (1-39) and GIP (1-42).

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell culture medium.

-

A commercial cAMP assay kit (e.g., ELISA-based or HTRF-based).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

The following day, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor and incubate for a short period (e.g., 15-30 minutes).

-

Prepare serial dilutions of GIP (1-39) and GIP (1-42) in the stimulation buffer.

-

Add the different concentrations of the GIP peptides to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration in the cell lysates using the chosen assay kit and plate reader.

-

Plot the cAMP concentration against the logarithm of the GIP peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To compare the in vivo efficacy of GIP (1-39) and GIP (1-42) in improving glucose tolerance.

Materials:

-

Male C57BL/6 mice (or a relevant diabetic mouse model).

-

GIP (1-39) and GIP (1-42) dissolved in a sterile vehicle (e.g., saline).

-

Glucose solution for oral gavage (e.g., 2 g/kg body weight).

-

Glucometer and glucose test strips.

-

Blood collection supplies (e.g., heparinized capillary tubes).

-

ELISA kits for measuring plasma insulin levels.

Procedure:

-

Fast the mice overnight (e.g., for 16 hours) with free access to water.

-

Record the baseline body weight of each mouse.

-

Administer GIP (1-39), GIP (1-42), or vehicle via an appropriate route (e.g., intraperitoneal or subcutaneous injection) at a specified time before the glucose challenge (e.g., 15-30 minutes).

-

At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose and plasma insulin.

-

Immediately after the baseline blood collection, administer the glucose solution via oral gavage.

-

Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Measure blood glucose concentrations at each time point using a glucometer.

-

Centrifuge the blood samples to separate the plasma and store it at -80°C for subsequent insulin measurement by ELISA.

-

Plot the blood glucose and plasma insulin concentrations over time for each treatment group.

-

Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall effect of each GIP peptide on glucose tolerance and insulin secretion.

Conclusion and Future Directions

The available evidence suggests that GIP (1-39) may possess enhanced insulinotropic activity compared to GIP (1-42), potentially making it a more attractive template for the design of novel GIPR agonists. However, a comprehensive understanding of the comparative physiology of these two endogenous GIP forms requires further investigation. Direct, head-to-head studies quantifying their receptor binding affinities, potencies in various signaling pathways, and effects on extrapancreatic tissues are warranted. Such research will be instrumental in elucidating the full therapeutic potential of targeting the GIP system for the treatment of metabolic diseases.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.

References

- 1. GIP1-39, a novel insulinotropic peptide form and aspects on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of GIP in α-cells and glucagon secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glucagon.com [glucagon.com]

- 7. Gastrointestinal Incretins—Glucose-Dependent Insulinotropic Polypeptide (GIP) and Glucagon-like Peptide-1 (GLP-1) beyond Pleiotropic Physiological Effects Are Involved in Pathophysiology of Atherosclerosis and Coronary Artery Disease—State of the Art [mdpi.com]

- 8. joe.bioscientifica.com [joe.bioscientifica.com]

- 9. N‐terminally and C‐terminally truncated forms of glucose‐dependent insulinotropic polypeptide are high‐affinity competitive antagonists of the human GIP receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Species‐specific action of (Pro3)GIP – a full agonist at human GIP receptors, but a partial agonist and competitive antagonist at rat and mouse GIP receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GIP(1-39) in the Incretin Effect and Insulin Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucose-dependent insulinotropic polypeptide (GIP) is a key incretin (B1656795) hormone responsible for augmenting glucose-stimulated insulin (B600854) secretion from pancreatic β-cells, a phenomenon known as the incretin effect. While the full-length GIP(1-42) is the most studied form, an endogenously produced, C-terminally truncated variant, GIP(1-39), has been identified and characterized. This technical guide provides an in-depth analysis of the role of GIP(1-39) in the incretin effect and insulin secretion, summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing key pathways and workflows. Evidence suggests that GIP(1-39) is a potent insulinotropic agent, in some cases demonstrating higher potency than the full-length GIP(1-42). Understanding the specific activity and mechanisms of GIP(1-39) is crucial for the development of novel therapeutics for type 2 diabetes and other metabolic disorders.

GIP(1-39) and its Role in the Incretin Effect

The incretin effect describes the physiological phenomenon where oral glucose administration elicits a significantly greater insulin response compared to an equivalent intravenous glucose infusion.[1] This effect is primarily mediated by two gut-derived hormones: GIP and glucagon-like peptide-1 (GLP-1). Together, they can account for up to 70% of the postprandial insulin response.[1]

GIP is synthesized as a prohormone, proGIP, which undergoes post-translational processing to yield the biologically active 42-amino acid peptide, GIP(1-42). However, further processing can result in the formation of a truncated form, GIP(1-39).[2] Studies have indicated that this truncated form is not merely a byproduct but a potent, naturally occurring insulinotropic peptide.[2]

Quantitative Analysis of GIP(1-39) Bioactivity

While extensive quantitative data directly comparing GIP(1-39) and GIP(1-42) in the same experimental settings are limited in the publicly available literature, existing studies provide valuable insights into its potency.

Table 1: Comparative Bioactivity of GIP Peptides

| Peptide | Bioactivity Metric | Species/Cell Line | Value | Notes | Citation |

| GIP(1-39) | Insulin Secretion | Rat Pancreatic Islets | More potent than GIP(1-42) | Qualitative comparison. | [2] |

| GIP(1-39) | Intracellular Ca²⁺ | Rat Pancreatic β-cells | Significant increase at 100 nM | --- | [2] |

| GIP(1-39) | Exocytosis | Rat Pancreatic β-cells | Enhanced | Assessed by membrane capacitance measurement. | [2] |

| GIP(1-39) | Insulinotropic Activity | General | Comparable to native peptide | --- | [3] |

| GIP(1-42) | GIP Receptor Binding (IC₅₀) | COS-7 cells (human receptor) | 5.2 nM | --- | |

| GIP(1-42) | cAMP Accumulation (EC₅₀) | COS-7 cells (human receptor) | 13.5 pM | --- | |

| GIP(3-42) | GIP Receptor Binding (IC₅₀) | COS-7 cells (human receptor) | 22 nM | Inactive metabolite. |

GIP(1-39) Signaling Pathway in Pancreatic β-Cells

GIP(1-39), like its full-length counterpart, exerts its effects by binding to the GIP receptor (GIPR), a class B G-protein coupled receptor, on the surface of pancreatic β-cells. This initiates a signaling cascade that potentiates glucose-stimulated insulin secretion.

Experimental Protocols

In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets

This protocol details a static incubation method to measure GIP(1-39)-stimulated insulin secretion from isolated rodent or human pancreatic islets.

Materials:

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA.

-

Stock solutions of glucose.

-

GIP(1-39) and GIP(1-42) peptides.

-

Collagenase for islet isolation.

-

Ficoll gradient for islet purification.

-

Insulin ELISA kit.

Procedure:

-

Islet Isolation: Isolate pancreatic islets from the model organism using collagenase digestion followed by purification on a Ficoll density gradient.

-

Islet Culture: Culture isolated islets overnight in a suitable culture medium to allow for recovery.

-

Pre-incubation: Hand-pick islets of similar size and place them in a multi-well plate (e.g., 10 islets per well in triplicate for each condition). Pre-incubate the islets in KRB buffer containing a basal glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to allow them to equilibrate.

-

Stimulation: Remove the pre-incubation buffer and add fresh KRB buffer containing:

-

Basal glucose (e.g., 2.8 mM) as a negative control.

-

Stimulatory glucose (e.g., 16.7 mM) as a positive control.

-

Stimulatory glucose plus varying concentrations of GIP(1-39) (e.g., 1 pM to 100 nM).

-

Stimulatory glucose plus varying concentrations of GIP(1-42) for comparison.

-

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Sample Collection: At the end of the incubation period, collect the supernatant from each well.

-

Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the insulin secretion to the number of islets per well. Plot the dose-response curves for GIP(1-39) and GIP(1-42) to determine their respective EC₅₀ values.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol describes the procedure for an OGTT in mice to assess the in vivo effect of GIP(1-39) on glucose tolerance and insulin secretion.

Materials:

-

C57BL/6J mice (or other appropriate strain).

-

Glucose solution (e.g., 20% dextrose).

-

GIP(1-39) peptide dissolved in sterile saline.

-

Glucometer and test strips.

-

Blood collection tubes (e.g., heparinized capillaries).

-

Insulin ELISA kit.

Procedure:

-

Fasting: Fast the mice overnight for approximately 16 hours with free access to water.

-

Baseline Measurements: Record the body weight of each mouse. Obtain a baseline blood sample (time 0) from the tail vein to measure blood glucose and plasma insulin.

-

Peptide Administration: Administer GIP(1-39) (e.g., 25 nmol/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.

-

Glucose Challenge: After a set time following peptide administration (e.g., 5-15 minutes), administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

-

Blood Sampling: Collect blood samples from the tail vein at specified time points after the glucose gavage (e.g., 15, 30, 60, 90, and 120 minutes).

-

Glucose and Insulin Measurement: Measure blood glucose immediately at each time point using a glucometer. Process the remaining blood to separate plasma and store at -80°C for subsequent insulin measurement using an ELISA kit.

-

Data Analysis: Plot the blood glucose and plasma insulin concentrations over time. Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall response.

Logical Relationships and Molecular Interactions

The biological activity of GIP(1-39) is determined by its structure and its interaction with the GIP receptor and the degrading enzyme DPP-4.

Conclusion and Future Directions

GIP(1-39) is an endogenously produced, truncated form of GIP that demonstrates potent insulinotropic effects. While further quantitative studies are needed to fully elucidate its pharmacological profile in comparison to GIP(1-42), the available evidence suggests it is a significant contributor to the incretin effect. A deeper understanding of the processing, receptor interaction, and signaling of GIP(1-39) will be instrumental for the development of next-generation incretin-based therapies. Future research should focus on obtaining precise quantitative data on the bioactivity of GIP(1-39) in human systems and exploring its therapeutic potential, both as a standalone agent and in combination with other anti-diabetic drugs.

References

GIP (1-39) and its Regulation of Glucagon Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose-dependent insulinotropic polypeptide (GIP) is a key incretin (B1656795) hormone released from intestinal K-cells in response to nutrient ingestion. While its role in potentiating glucose-stimulated insulin (B600854) secretion from pancreatic β-cells is well-established, its effects on glucagon (B607659) secretion from α-cells are more complex and context-dependent. The primary circulating bioactive form of GIP is GIP(1-42). However, a naturally occurring, C-terminally truncated form, GIP(1-39), has been identified and is reported to possess comparable, if not more potent, insulinotropic activity than its full-length counterpart.[1] This guide provides an in-depth examination of the regulation of glucagon secretion by GIP, with a focus on the physiological and signaling mechanisms pertinent to GIP(1-39).

The regulation of glucagon by GIP is critically dependent on ambient glucose concentrations. Under hypoglycemic or euglycemic conditions, GIP stimulates glucagon secretion.[2][3][4][5] Conversely, during hyperglycemia, the glucagonotropic effect of GIP is blunted in healthy individuals, a phenomenon attributed to the paracrine inhibitory effects of insulin and other factors from stimulated β- and δ-cells.[2][4] However, in the context of type 2 diabetes (T2D), this glucose-dependent regulation is often impaired, and GIP can paradoxically stimulate glucagon secretion even at elevated glucose levels, potentially exacerbating hyperglycemia.[2][3][5] Understanding the nuances of GIP's action on α-cells is crucial for the development of novel therapeutics for metabolic disorders, including dual GIP/GLP-1 receptor agonists.

Note on GIP(1-39) Data: Direct quantitative data on the specific effects of GIP(1-39) on glucagon secretion is limited in the current literature. However, studies on C-terminally truncated GIP fragments, including GIP(1-39), suggest they possess comparable biological activity to the full-length GIP(1-42).[1] Therefore, the quantitative data presented in this guide is derived from studies utilizing GIP(1-42) and should be considered representative of the likely effects of GIP(1-39).

Data Presentation: Quantitative Effects of GIP on Glucagon Secretion

The following tables summarize the quantitative effects of GIP on glucagon secretion from various experimental models.

Table 1: Effect of GIP on Glucagon Secretion in Perfused Pancreas and Isolated Islets

| Experimental Model | Species | Glucose Condition | GIP Concentration | Observed Effect on Glucagon Secretion | Reference |

| Perfused Pancreas | Rat | Low (4.4 mM) | Not specified | Stimulation of glucagon secretion | [2] |

| Perfused Pancreas | Rat | High (8.9 mM) | Not specified | No stimulation of glucagon secretion | [2] |

| Isolated Islets | Human | Low (2 mM) | 2.5 nM | ~40% increase in glucagon secretion | |

| Isolated Islets | Human | High (20 mM) | 2.5 nM | No significant effect on glucagon secretion |

Table 2: Effect of GIP on Glucagon Secretion in In Vivo Human Studies

| Study Population | Glucose Condition | GIP Infusion Rate/Dose | Observed Effect on Glucagon Secretion | Reference |

| Healthy Subjects | Fasting | 60 pmol/kg (dose) | Up to three-fold increase in glucagon levels | [2] |

| Healthy Subjects | Hypoglycemic Clamp (2.5 mM) | 4 pmol/kg/min | Modest increase in circulating glucagon (~3 pM) | [2] |

| Healthy Subjects | Euglycemic Clamp (5 mM) | 4 pmol/kg/min | Modest increase in circulating glucagon (~3 pM) | [2] |

| Healthy Subjects | Hyperglycemic Clamp (12.5 mM) | 4 pmol/kg/min | No stimulation of glucagon secretion | [2] |

| Individuals with T2D | Hyperglycemia | Not specified | Stimulation of glucagon secretion | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to investigate the effects of GIP on glucagon secretion.

Perifusion of Isolated Pancreatic Islets

This in vitro technique allows for the dynamic measurement of hormone secretion from isolated islets in response to various stimuli.

Methodology:

-

Islet Isolation: Pancreatic islets are isolated from donor pancreata (e.g., human, rat, mouse) using collagenase digestion followed by purification.

-

Chamber Preparation: A perifusion chamber is prepared with a filter support. A small number of islets (typically 50-100) are placed on the filter.

-

Equilibration: The islets are perifused with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) containing a basal glucose concentration (e.g., 2-5 mM) for a period of 30-60 minutes to establish a stable baseline secretion.

-

Stimulation: The perifusion medium is switched to one containing the test substance(s) at various concentrations and glucose levels. For example, to test the effect of GIP at low glucose, the buffer would contain a low glucose concentration plus the desired concentration of GIP.

-

Fraction Collection: The effluent from the perifusion chamber is collected in fractions at regular intervals (e.g., every 1-5 minutes).

-

Hormone Quantification: The concentration of glucagon (and other hormones like insulin) in each fraction is measured using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Workflow Diagram:

Hyperglycemic and Hypoglycemic Clamp Studies in Humans

The glucose clamp technique is the gold standard for assessing insulin secretion and sensitivity in vivo. It can be adapted to study the effects of hormones like GIP on glucagon secretion under controlled glycemic conditions.

Methodology:

-

Catheter Placement: Intravenous catheters are placed in both arms, one for infusion of glucose and test substances, and the other for blood sampling.

-

Basal Period: A baseline period is established to measure fasting levels of glucose, insulin, and glucagon.

-

GIP Infusion: A continuous infusion of GIP (or placebo) is initiated.

-

Glycemic Control (Clamping):

-

Hypoglycemic Clamp: The plasma glucose level is lowered to and maintained at a specific hypoglycemic target (e.g., 2.5 mM) by a variable infusion of glucose.

-

Euglycemic Clamp: Plasma glucose is maintained at a fasting level (e.g., 5 mM).

-

Hyperglycemic Clamp: Plasma glucose is raised to and maintained at a specific hyperglycemic target (e.g., 12.5 mM) by a variable infusion of glucose.

-

-

Blood Sampling: Blood samples are collected at frequent intervals throughout the clamp procedure to measure plasma glucose, insulin, C-peptide, and glucagon concentrations.

-

Data Analysis: The glucagon levels during the GIP infusion are compared to the placebo infusion at each glycemic level to determine the effect of GIP.

Logical Flow Diagram:

References

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. The role of GIP in α-cells and glucagon secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. GIP mediates the incretin effect and glucose tolerance by dual actions on α cells and β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of GIP in α-cells and glucagon secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Extrapancreatic Effects of GIP (1-39) on Adipose Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone with well-established roles in postprandial insulin (B600854) secretion. However, a growing body of evidence highlights its significant extrapancreatic effects, particularly on adipose tissue. This technical guide provides an in-depth examination of the actions of GIP, with a focus on the bioactive form GIP (1-39), on adipocyte function. While much of the literature refers to GIP generically or specifically to the GIP (1-42) form, studies on C-terminally truncated fragments suggest that GIP (1-39) exhibits comparable biological activity to the full-length peptide, including similar receptor binding and cAMP stimulation.[1] This document synthesizes the current understanding of GIP's role in adipose tissue metabolism, including its influence on lipolysis, glucose uptake, gene expression, and insulin sensitivity. Detailed experimental protocols and quantitative data are presented to support researchers in this field.

Introduction: GIP and Its Isoforms

GIP is secreted from enteroendocrine K-cells in the proximal small intestine in response to nutrient ingestion, particularly fats and carbohydrates.[2][3] The primary active form is GIP (1-42), which is derived from a 153-amino acid proprotein.[4] GIP (1-42) is rapidly metabolized by the enzyme dipeptidyl peptidase-4 (DPP-4), which cleaves the N-terminal two amino acids to produce the inactive GIP (3-42).[5][6] Another circulating form is the C-terminally truncated GIP (1-30)NH2.[7] The focus of this guide, GIP (1-39), is a C-terminally truncated form that has been shown to have comparable activity to the native GIP (1-42) peptide.[1]

GIP Receptor (GIPR) Expression in Adipose Tissue

The effects of GIP on adipose tissue are mediated by the GIP receptor (GIPR), a G-protein coupled receptor.[4][8] GIPR expression has been identified in various cell types within adipose tissue, including adipocytes, endothelial cells, pericytes, and mesothelial cells.[9][10][11][12] The expression of GIPR in adipocytes increases significantly during their differentiation from preadipocytes.[13]

Signaling Pathways of GIP in Adipocytes

Upon binding to its receptor on adipocytes, GIP primarily activates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[8][14][15] This canonical pathway mediates many of GIP's effects on lipid metabolism. Additionally, GIP signaling can involve other pathways, including the activation of p38 mitogen-activated protein kinase (MAPK) and stress-activated protein kinase/Jun-amino-terminal kinase (SAPK/JNK), which have been linked to the secretion of adipokines like resistin.[16][17]

References

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. Gastric inhibitory polypeptide - Wikipedia [en.wikipedia.org]

- 5. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. Frontiers | The role of GIPR in food intake control [frontiersin.org]

- 11. glucagon.com [glucagon.com]

- 12. A Contemporary Rationale for Agonism of the GIP Receptor in the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Adipocyte expression of the glucose-dependent insulinotropic polypeptide receptor involves gene regulation by PPARγ and histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Gastric Inhibitory Peptide Controls Adipose Insulin Sensitivity via Activation of cAMP-response Element-binding Protein and p110β Isoform of Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. glucagon.com [glucagon.com]

- 17. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]

GIP (1-39) and its Role in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone secreted from enteroendocrine K-cells in the proximal small intestine in response to nutrient ingestion, particularly fats and carbohydrates. The primary, full-length bioactive form is GIP(1-42). However, a C-terminally truncated form, GIP(1-39), also exists and has been shown to possess comparable biological activity to the native peptide.[1] This guide provides an in-depth technical overview of the role of GIP(1-39) in lipid metabolism, focusing on its molecular mechanisms, signaling pathways, and the experimental evidence supporting its functions. While much of the literature refers to "GIP" generically, often implying the full-length GIP(1-42), studies on truncated forms suggest that GIP(1-39) is a potent agonist at the GIP receptor and thus plays a significant role in the physiological and pharmacological effects attributed to GIP.[2][3] This document will synthesize the available data, with the understanding that the mechanisms described for GIP are largely applicable to the potent GIP(1-39) isoform.

Core Mechanisms of GIP(1-39) in Lipid Metabolism